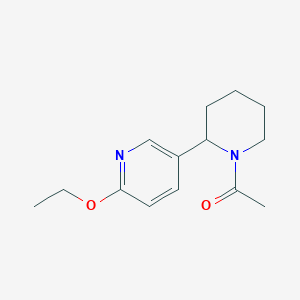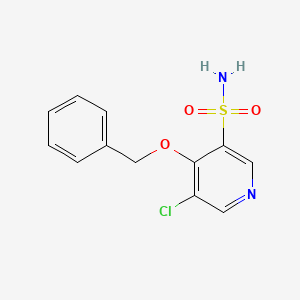![molecular formula C17H18N2O4S B11804120 4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11804120.png)
4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrrolo[3,4-c]pyridine core, which is a fused bicyclic system, and is substituted with dimethoxyphenyl, methyl, and methylthio groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Claisen-Schmidt Condensation: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ketone in the presence of a base such as potassium hydroxide (KOH) to form a monoketone intermediate.
Intermolecular Cyclization: The monoketone intermediate undergoes cyclization under reflux conditions with phenyl hydrazine in the presence of KOH to form the desired pyrrolo[3,4-c]pyridine core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced or replaced under appropriate conditions.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways by interacting with key proteins involved in cellular processes such as proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can be compared with other similar compounds, such as:
4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
(E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine: This compound has a different core structure but contains similar dimethoxyphenyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18N2O4S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)-2-methyl-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C17H18N2O4S/c1-19-16(21)10-8-13(20)18-15(14(10)17(19)24-4)9-5-6-11(22-2)12(7-9)23-3/h5-8,17H,1-4H3,(H,18,20) |
Clave InChI |
CRZYWGWELFWCAF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC(=C(C=C3)OC)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


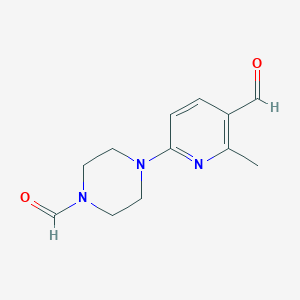
![6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11804049.png)
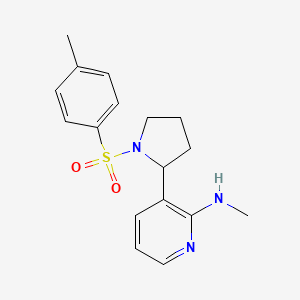
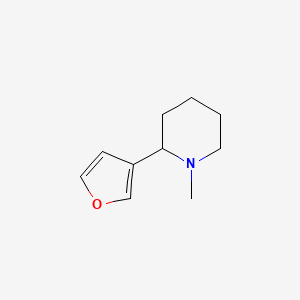
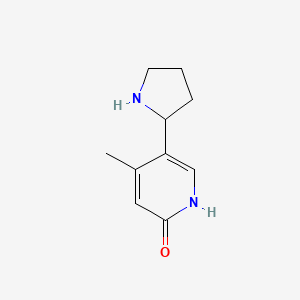


![6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)
![2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11804098.png)
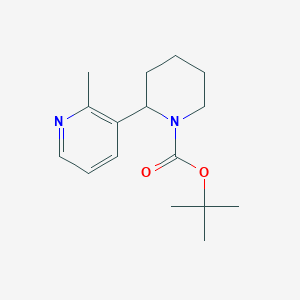

![5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)
